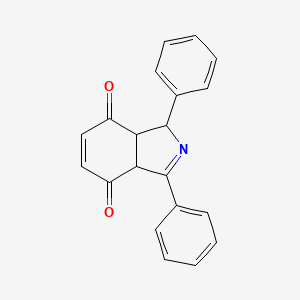
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is a chemical compound with the molecular formula C20H16O3 It is a member of the isoindole family, characterized by a fused ring structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the isoindole ring. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Advanced purification techniques, such as chromatography, are utilized to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione involves its interaction with specific molecular targets within cells. The compound can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. It also exhibits anti-inflammatory properties by inhibiting the activity of certain enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
Uniqueness
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
138212-06-3 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
1,3-diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione |
InChI |
InChI=1S/C20H15NO2/c22-15-11-12-16(23)18-17(15)19(13-7-3-1-4-8-13)21-20(18)14-9-5-2-6-10-14/h1-12,17-19H |
InChI-Schlüssel |
YXJLJQLXCBIVPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)C=CC3=O)C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



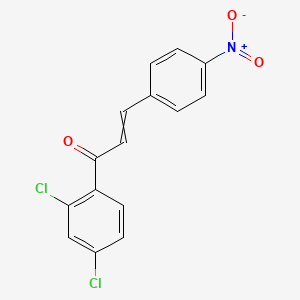

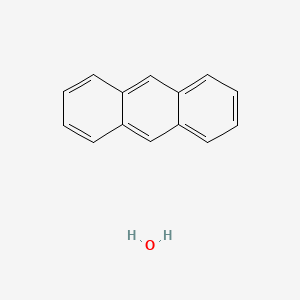

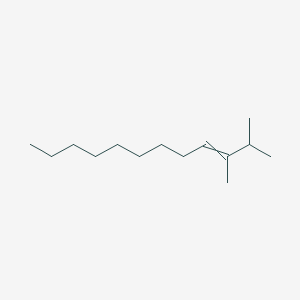
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

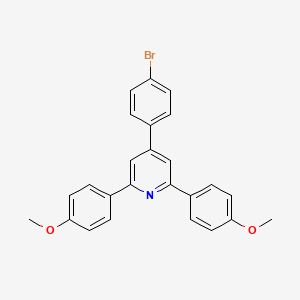
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)

